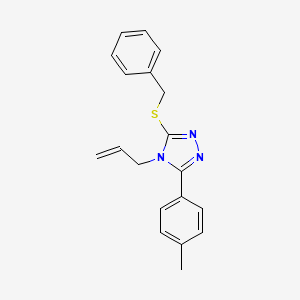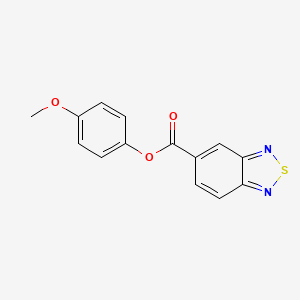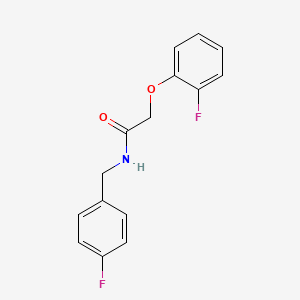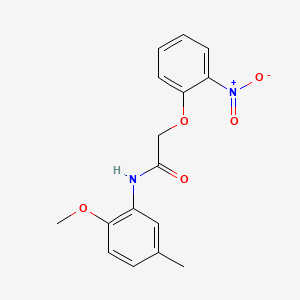![molecular formula C15H16N2O5S B5686084 N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide, also known as AD4, is a compound that has been extensively studied for its potential applications in various fields of scientific research. AD4 is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and good yields. It also exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide. One area of interest is the development of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the study of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide's mechanism of action, which could provide insights into the underlying biological processes that are involved in cancer cell proliferation and survival. Additionally, further studies could investigate the potential applications of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide in other areas of research, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been optimized to yield high purity and good yields.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide exhibits anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-8-3-10(9-14(13)22-2)15(18)17-11-4-6-12(7-5-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOJVUFPTZFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-3-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5686007.png)



![(1S*,5R*)-6-(5-fluoro-2-methoxybenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686047.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)


![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686102.png)
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
